molecular formula C14H19NO3 B1358253 Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate CAS No. 392690-98-1

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Cat. No. B1358253
M. Wt: 249.3 g/mol
InChI Key: ZIIVWFQRLJHUNJ-UHFFFAOYSA-N
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Description

“Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate” is a chemical compound with the CAS Number: 1094514-18-7 . It has a molecular weight of 263.34 . The IUPAC name for this compound is methyl 4- { [4- (hydroxymethyl)-1-piperidinyl]methyl}benzoate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO3/c1-19-15(18)14-4-2-12(3-5-14)10-16-8-6-13(11-17)7-9-16/h2-5,13,17H,6-11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate” is a powder that is stored at room temperature . It has a molecular weight of 263.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional resources or experimental data.

Scientific Research Applications

New Salt Formation

  • A study explored the development of a new salt, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate, indicating potential pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

  • Research on Compound 1, a potent anaplastic lymphoma kinase (ALK) inhibitor, highlighted its high clearance and short half-life, emphasizing the role of chemical modifications to improve stability (Teffera et al., 2013).

Crystal Structure Analysis

  • The study of 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate provided insights into molecular interactions, including extensive hydrogen-bond interactions crucial for crystal packing (Jasinski et al., 2009).

Treatment of Migraine

  • A series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines was investigated for its potential as selective h5-HT1D agonists for migraine treatment (Bourrain et al., 1999).

Radiolabeled Probes for σ-1 Receptors

  • Synthesis of various halogenated 4-(4-phenoxymethyl)piperidines, including [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, highlighted their potential as radiolabeled probes for σ-1 receptors in vivo tomographic studies (Waterhouse et al., 1997).

Metabolism of Synthetic Cannabinoid Receptor Agonists

  • A study on the metabolism of QMMSB and QMiPSB, synthetic cannabinoid receptor agonists, revealed the significance of ester hydrolysis in phase I metabolism, informing potential screening targets in toxicology (Richter et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-2-4-13(5-3-12)15-8-6-11(10-16)7-9-15/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVWFQRLJHUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594770
Record name Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

CAS RN

392690-98-1
Record name Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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